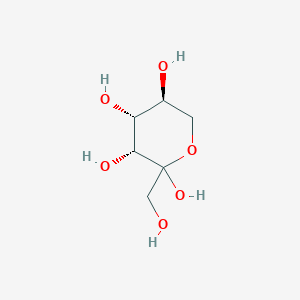

l-Tagatopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-JMSAOHGTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Tagatopyranose and Its Analogues

Chemical Synthesis Approaches to L-Tagatopyranose

The chemical synthesis of this compound is a challenging endeavor that necessitates precise control over stereochemistry and the strategic use of protecting groups. Researchers have devised various strategies, from chemo-enzymatic methods to multi-step total syntheses, to navigate the complexities of its molecular architecture.

Chemo-Enzymatic Strategies for this compound Production

Chemo-enzymatic strategies leverage the high selectivity of enzymes in combination with the versatility of chemical reactions to construct complex molecules like this compound. These hybrid approaches can offer advantages in terms of yield, purity, and milder reaction conditions compared to purely chemical or enzymatic routes.

A notable example involves the use of D-Tagatose 3-epimerase (D-TE) from Pseudomonas sp. ST-24. This enzyme can catalyze the epimerization of both D- and L-ketohexoses. When immobilized on Chitopearl beads, D-TE has been used for the production of L-tagatose from L-sorbose, achieving a yield of 20%. researchgate.net

Another chemo-enzymatic approach involves the glucosylation of hydroxypropionic acid catalyzed by lactase from Klyveromyces lactis, followed by chemical modifications. nih.gov While not a direct synthesis of this compound, this method highlights the principle of using enzymes for key transformations within a larger synthetic sequence. The development of one-pot chemo-enzymatic syntheses for reporter-modified proteins further underscores the potential of combining chemical and enzymatic steps for efficient molecule construction. rsc.org

Stereoselective and Regioselective Synthesis of this compound

Achieving the correct stereochemistry at each of the chiral centers of this compound is a primary challenge in its chemical synthesis. Stereoselective and regioselective reactions are therefore crucial.

A key challenge in carbohydrate synthesis is the stereoselective formation of glycosidic bonds. nih.gov The stereochemical outcome depends on the glycosyl donor, the nucleophile, and the reaction conditions. nih.gov Neighboring group participation, where a protecting group at the C-2 position influences the stereochemistry of the newly formed bond, is a common strategy to achieve a "trans" glycosidic linkage. nih.gov Conversely, forming a "cis" glycosidic bond is generally more difficult. nih.gov

One approach to L-ketohexoses involves an intramolecular Meerwein-Ponndorf-Verley/Oppenauer (MPVO) reaction. For instance, 2,3,4,6-tetra-O-benzyl-D-galactopyranose can be reduced at C-1 and oxidized at C-5 to yield 1,3,4,5-tetra-O-benzyl-L-tagatopyranose in good yields. researchgate.net Similarly, magnesium(II)-mediated isomerization of 2,3,4,6-tetra-O-benzyl-D-glucopyranose has been used to produce 1,3,4,5-tetra-O-benzyl-L-sorbopyranose with high stereoselectivity. researchgate.netnih.gov

The synthesis of complex oligosaccharides often requires the regioselective protection and deprotection of hydroxyl groups. rsc.org For example, regioselective acetylation can be achieved using iodine with ether-protected sugar derivatives. rsc.org The use of lipases, such as those from Candida antarctica and Thermomyces lanuginosus, has also been explored for the regioselective synthesis of lactulose (B1674317) esters, demonstrating the potential of biocatalysts in controlling acylation positions. mdpi.com

Development of Novel Reagents and Catalytic Systems for this compound Synthesis

For instance, cheap and readily available magnesium(II) has been utilized to promote the isomerization of D-glucopyranose derivatives to L-sorbopyranose derivatives. researchgate.netnih.gov In one method, a Wittig reagent was used in combination with Mg(II) to facilitate this transformation. researchgate.netnih.gov The development of solid acid catalysts, such as sulfonated graphene oxide and sulfonated chloromethyl polystyrene, has shown promise in the conversion of sugars like glucose to valuable platform molecules. mdpi.com

In the realm of organocatalysis, L-proline has been used as a catalyst for various reactions, including the synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org The use of β-cyclodextrin as a green and renewable macrocyclic catalyst has also gained attention for its ability to facilitate organic transformations in an environmentally friendly manner. researchgate.net Furthermore, the development of metathesis catalysts by researchers like Schrock and Grubbs has provided powerful tools for organic synthesis, including the formation of complex molecules. nobelprize.org

Multi-Step Total Synthesis Pathways for this compound and its Precursors

The total synthesis of this compound and its precursors often involves lengthy and complex multi-step pathways. These syntheses showcase the strategic application of various chemical transformations to build the target molecule from simpler starting materials.

One route to L-glucose derivatives, which can be precursors to other L-sugars, starts from a D-glucurono-1,5-lactone derivative. researchgate.net Another approach involves the stereoselective addition of a Grignard reagent to an L-arabinofuranose derivative. researchgate.net The synthesis of carba-β-L-glucopyranose, a carbohydrate analogue where the ring oxygen is replaced by a methylene (B1212753) group, has been achieved through a multi-step sequence involving reagents such as palladium(II) acetate (B1210297) and rhodium on alumina. researchgate.net

The total synthesis of complex natural products containing sugar moieties, such as peyssonnoside A and acteoside, often requires the development of concise and efficient routes that minimize the use of protecting groups. acs.orgresearchgate.net These syntheses highlight the importance of regio- and chemoselective transformations to achieve the desired targets. researchgate.net

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is an indispensable tool in the synthesis of carbohydrates like this compound. nih.gov Protecting groups are temporarily attached to reactive functional groups, such as hydroxyls, to prevent them from reacting while other parts of the molecule are being modified. organic-chemistry.org

Commonly used protecting groups for hydroxyls in carbohydrate chemistry include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. harvard.edu The choice of protecting group is critical and depends on its stability under various reaction conditions and the ability to be selectively removed. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of specific hydroxyl groups. organic-chemistry.org

For example, a typical synthetic scheme might involve the initial protection of all hydroxyl groups to render the carbohydrate soluble in organic solvents. nih.gov Subsequently, selective deprotection of one hydroxyl group allows for regioselective modification, such as the addition of another sugar unit. nih.gov The strategic use of participating neighboring protecting groups, like esters or amides at the C-2 position, can control the stereochemistry of glycosylation reactions. nih.gov

Enzymatic Synthesis and Biocatalysis of this compound

Enzymatic synthesis and biocatalysis offer a powerful and environmentally friendly alternative to chemical methods for producing this compound. Enzymes, with their high specificity and ability to operate under mild conditions, can overcome many of the challenges associated with chemical synthesis.

A promising enzymatic route for L-Tagatose production involves the oxidation of D-galactitol. An efficient system has been designed using a galactitol dehydrogenase for the oxidation of D-galactitol and a water-forming NADH oxidase for the regeneration of the NAD+ cofactor. researchgate.net This method avoids the formation of by-products and has achieved a high yield of 90.2% for L-tagatose from D-galactitol. researchgate.net

Another enzymatic pathway involves a multi-enzyme cascade. For example, a process has been developed that converts fructose (B13574) 6-phosphate (F6P) to tagatose 6-phosphate (T6P) using an epimerase, followed by the conversion of T6P to tagatose by a phosphatase. google.com This pathway can be extended to start from glucose 1-phosphate (G1P), which is first converted to glucose 6-phosphate (G6P) by phosphoglucomutase, then to F6P by phosphoglucose (B3042753) isomerase. google.com

The use of β-galactosidases in transgalactosylation reactions is another area of active research. These enzymes can synthesize various galactosylated derivatives. researchgate.net For instance, β-galactosidase from Bacillus circulans has been used for the synthesis of N-acetyl-lactosamine. researchgate.net The optimization of reaction conditions, such as enzyme concentration, temperature, and pH, is crucial for maximizing the yield of the desired products in enzymatic syntheses. nih.gov

The table below summarizes some of the enzymes and their roles in the synthesis of this compound and related compounds.

| Enzyme | Role | Substrate(s) | Product(s) | Reference(s) |

| D-Tagatose 3-epimerase | Epimerization | L-sorbose | L-tagatose | researchgate.net |

| Galactitol dehydrogenase | Oxidation | D-galactitol | L-tagatose | researchgate.net |

| NADH oxidase | Cofactor regeneration | NADH | NAD+ | researchgate.net |

| Epimerase | Epimerization | Fructose 6-phosphate | Tagatose 6-phosphate | google.com |

| Phosphatase | Dephosphorylation | Tagatose 6-phosphate | Tagatose | google.com |

| Phosphoglucomutase | Isomerization | Glucose 1-phosphate | Glucose 6-phosphate | google.com |

| Phosphoglucose isomerase | Isomerization | Glucose 6-phosphate | Fructose 6-phosphate | google.com |

| β-Galactosidase | Transgalactosylation | Lactose (B1674315), Acceptor | Galactosylated product | researchgate.net |

| Lactase | Glucosylation | Hydroxypropionic acid, Lactose | Carboxyethyl β-D-glucopyranoside | nih.gov |

Enzyme Discovery and Characterization Relevant to this compound Formation

The enzymatic conversion of more abundant sugars is a key strategy for this compound production. This involves the discovery and characterization of specific enzymes, primarily isomerases and kinases, that can catalyze the desired transformations.

Isomerases: L-Arabinose isomerase (L-AI) is a crucial enzyme in this context, as it catalyzes the isomerization of D-galactose to D-tagatose, a closely related ketohexose. mdpi.commdpi.com While the primary focus of many studies is D-tagatose, the enzymes and principles are often applicable to this compound synthesis from L-galactose. Researchers have identified and characterized L-AIs from various microbial sources, each with distinct properties.

For instance, an L-AI from Bacillus amyloliquefaciens was found to be metal-ion independent, a desirable trait for food-grade production. mdpi.com In contrast, L-AIs from Klebsiella pneumoniae and Bacillus thermoglucosidasius require Mn2+ for optimal activity. mdpi.comnih.gov The kinetic parameters of these enzymes, such as the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), are critical for evaluating their performance with different substrates. mdpi.comnih.govtandfonline.com

Kinases: Another important class of enzymes are kinases, which are involved in the phosphorylation of sugars. For example, D-tagatose 6-phosphate kinase is a key enzyme in the D-tagatose metabolic pathway. nih.gov While directly related to D-tagatose, the study of such kinases provides a framework for understanding and potentially engineering enzymes for the phosphorylation of this compound, a crucial step in many biosynthetic pathways. The enzymatic synthesis of D-tagatose-1-phosphate has been demonstrated using the phosphoenolpyruvate-dependent phosphotransferase system (PTS) from Klebsiella pneumoniae. nih.gov

The following table summarizes the characteristics of several L-arabinose isomerases relevant to tagatose production:

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Cofactor Requirement | Reference |

| Bacillus amyloliquefaciens | 7.5 | 45 | None | mdpi.com |

| Klebsiella pneumoniae | 8.0 | 40 | Mn2+ | mdpi.com |

| Geobacillus stearothermophilus (expressed in Bacillus subtilis) | 8.0 | 60 | Not specified | tandfonline.com |

| Clostridium hylemonae | 7.0-7.5 | 50 | Mg2+ | plos.org |

| Bacillus thermoglucosidasius | 7.0 | 40 | Mn2+ | nih.gov |

| Lactobacillus reuteri | 6.0 | 65 | Divalent metal ions | nih.gov |

| Lactobacillus fermentum CGMCC2921 | 6.5 | 65 | Not specified | encyclopedia.pub |

Bioreaction Design and Process Optimization for this compound Production

The efficient synthesis of this compound requires careful design and optimization of the bioreaction process. This involves considering various factors that influence enzyme activity and product yield. Key parameters that are often optimized include temperature, pH, substrate concentration, enzyme concentration, and reaction time.

High temperatures can be advantageous as they often shift the reaction equilibrium towards the product and reduce viscosity and microbial contamination risks. plos.org For instance, the L-arabinose isomerase from Clostridium hylemonae showed remarkable thermostability at 60°C. plos.org The pH of the reaction medium is also critical, with most L-AIs functioning optimally in the neutral to slightly alkaline range. plos.org

The table below illustrates the optimization of reaction conditions for D-tagatose production using recombinant E. coli cells expressing L-arabinose isomerase from K. pneumoniae. mdpi.com

| Parameter | Optimal Condition |

| pH | 8.0 |

| Temperature (°C) | 50 |

| Cell Concentration (g/L) | 4 |

| Substrate (D-galactose) Concentration (g/L) | 100 |

Cofactor Regeneration Systems in Enzymatic this compound Synthesis

Many enzymatic reactions, particularly those catalyzed by dehydrogenases, require cofactors such as NAD+ or NADP+. illinois.edunih.gov The high cost of these cofactors necessitates their regeneration for economically viable industrial processes. illinois.eduresearchgate.net

One effective strategy for cofactor regeneration is the use of a coupled enzyme system. For instance, in the synthesis of L-tagatose from D-galactitol using galactitol dehydrogenase, which requires NAD+, a water-forming NADH oxidase can be coupled to the reaction to regenerate NAD+ from the NADH produced. researchgate.net This approach avoids the formation of by-products and can achieve high product yields with only a catalytic amount of the cofactor. researchgate.net A study demonstrated the efficient transformation of 100 mM D-galactitol into L-tagatose with a 90.2% yield using only 3 mM NAD+. researchgate.net

Other enzymatic methods for NADH regeneration include the use of formate (B1220265) dehydrogenase, which converts formate to carbon dioxide, and glucose dehydrogenase, which oxidizes glucose. illinois.edu These systems can be implemented using isolated enzymes or within whole-cell biocatalysts. uniovi.es The choice of regeneration system depends on factors such as enzyme stability, substrate availability, and potential for by-product inhibition. illinois.eduuniovi.es

Protein Engineering and Directed Evolution for this compound-Related Enzymes

To improve the efficiency and substrate specificity of enzymes used in this compound synthesis, researchers have turned to protein engineering and directed evolution. amfep.orgnih.gov These techniques allow for the modification of enzyme properties to better suit industrial applications. mdpi.com

Rational design involves making specific changes to the amino acid sequence of an enzyme based on knowledge of its structure and function. nih.gov For example, structure-based molecular modification of L-arabinose isomerase from Lactobacillus plantarum led to a double mutant (F118M/F279I) with a 210.1% increase in specific activity towards D-galactose. mdpi.com This modification also shifted the substrate preference from L-arabinose to D-galactose. mdpi.com

Directed evolution, on the other hand, mimics natural selection by creating large libraries of enzyme variants through random mutagenesis and screening for desired properties. nih.govjmb.or.kr This approach does not require prior knowledge of the enzyme's structure. A study comparing the directed evolution of a metallic L-arabinose isomerase and a non-metallic tagatose-6-phosphate isomerase found that both could be evolved for increased activity on a non-natural substrate. jmb.or.kr

These protein engineering strategies are powerful tools for developing robust and efficient biocatalysts for the production of rare sugars like this compound. researchgate.netmednexus.org

Microbial Biotransformation and Fermentation for this compound

In addition to using isolated enzymes, whole microbial cells can be employed for the production of this compound through biotransformation and fermentation. nih.govrushim.ru This approach can offer advantages such as eliminating the need for enzyme purification and providing a cellular environment for cofactor regeneration.

Microbial Strain Screening and Selection for this compound Production

The first step in developing a microbial production process is to screen and select for microorganisms that can efficiently produce the target molecule. nih.gov This involves searching for strains that naturally possess the necessary enzymatic machinery or are amenable to genetic engineering.

Microorganisms from various genera, including Bacillus, Geobacillus, Lactobacillus, and Clostridium, have been identified as sources of L-arabinose isomerases, the key enzymes for converting galactose to tagatose. plos.orgmdpi.com For instance, Lactobacillus plantarum WU14, isolated from sauerkraut, was optimized for the production of L-arabinose isomerase, reaching an enzyme activity of 42.23 U/ml. nih.gov Fungi, such as Beauveria bassiana, are also known for their diverse metabolic capabilities and are used in biotransformation processes to produce unique glycosylated compounds. frontiersin.orgnih.gov

The selection criteria for microbial strains often include high enzyme activity, tolerance to high substrate and product concentrations, and the ability to grow on inexpensive media. mlsu.ac.in

Metabolic Engineering Strategies in Microorganisms for this compound Biosynthesis

Once a suitable microbial host is selected, metabolic engineering can be used to enhance the production of this compound. nih.govrsc.org This involves the targeted modification of the microorganism's metabolic pathways to redirect the flow of carbon towards the desired product.

Key metabolic engineering strategies include:

Overexpression of key enzymes: Increasing the expression of genes encoding enzymes in the this compound biosynthetic pathway can significantly boost production. For example, the L-arabinose isomerase gene from Geobacillus stearothermophilus was expressed in Bacillus subtilis, a "generally recognized as safe" (GRAS) host, to ensure food safety. tandfonline.com

Deletion of competing pathways: Knocking out genes that encode enzymes for pathways that compete for the same precursors can increase the availability of substrates for this compound synthesis.

Enhancing cofactor availability: Engineering the host to regenerate necessary cofactors can improve the efficiency of cofactor-dependent enzymes in the pathway.

Improving substrate uptake: Modifying transporter proteins can enhance the cell's ability to take up the starting material.

For example, recombinant Escherichia coli has been engineered to produce L-lactic acid from both hexose (B10828440) and pentose (B10789219) sugars, demonstrating the potential to engineer this versatile host for the production of other valuable chemicals from various feedstocks. nih.gov Similarly, metabolic engineering approaches have been used to produce a variety of glycosylated natural products in microbial hosts. researchgate.net These strategies hold great promise for the development of efficient and sustainable microbial processes for this compound production.

Fermentation Process Optimization for Enhanced this compound Yield

The optimization of fermentation processes is a critical step in the industrial production of metabolites, aiming to maximize product yield and concentration while minimizing costs and ensuring consistent quality. slideshare.net For rare sugars like this compound, enhancing the efficiency of microbial fermentation is key to achieving economic viability. This involves the meticulous adjustment of various process parameters to create an optimal environment for the producing microorganism. slideshare.netresearchgate.net

Key strategies for fermentation optimization focus on two main areas: the composition of the fermentation medium and the physical culture conditions. nih.gov The goal is to support robust microbial growth and steer the metabolic flux towards the synthesis of the target product. researchgate.net

Medium Optimization: The formulation of the culture medium is fundamental. Nutrients must be supplied in the right balance to avoid limiting growth or product formation. nih.gov

Carbon Sources: The type and concentration of the carbon source directly influence the metabolic pathways and the synthesis of precursors. nih.gov

Nitrogen Sources: Organic and inorganic nitrogen sources are crucial for the synthesis of amino acids, proteins, and nucleic acids, which are essential for cell growth and enzymatic activity. nih.gov

Minerals and Growth Factors: Trace elements and vitamins can act as cofactors for key enzymes in the biosynthetic pathway, and their presence can significantly impact productivity. nih.gov

Process Condition Optimization: The physical environment of the fermentation must be tightly controlled.

pH and Temperature: These are critical parameters that directly affect enzyme activity and stability. researchgate.netnih.gov Maintaining the optimal pH and temperature for the specific enzymes involved in the this compound biosynthesis pathway is essential.

Agitation and Aeration: The rate of agitation and dissolved oxygen levels influence nutrient mixing and oxygen supply, which are vital for the metabolism of many microorganisms. researchgate.net

Various systematic techniques are employed to optimize these parameters. Traditional methods like "one-factor-at-a-time" have been largely succeeded by more efficient statistical methods such as Factorial Design, Plackett-Burman Design, and Response Surface Methodology (RSM), which allow for the simultaneous evaluation of multiple variables and their interactions. slideshare.netnih.gov

Table 1: Key Parameters and Strategies for Fermentation Process Optimization

| Parameter Category | Specific Parameter | Importance in Fermentation | Common Optimization Strategies |

|---|---|---|---|

| Medium Components | Carbon Source | Provides energy and metabolic precursors for cell growth and product synthesis. nih.gov | Screening various sources (e.g., glucose, glycerol, industrial by-products); optimizing concentration. |

| Nitrogen Source | Essential for the synthesis of proteins, enzymes, and nucleic acids. nih.gov | Evaluating different organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium (B1175870) salts) sources. nih.gov | |

| Minerals/Growth Factors | Act as enzyme cofactors and support cellular functions. nih.gov | Supplementation with trace elements and vitamins; using complex media components. | |

| Physical Conditions | Temperature | Affects microbial growth rates and enzyme kinetics/stability. researchgate.net | Determining the optimal temperature for both growth and production phases. |

| pH | Influences enzyme activity, nutrient solubility, and cell membrane stability. nih.gov | Controlling pH using buffers or automated acid/base addition. | |

| Agitation/Aeration | Ensures homogenous distribution of nutrients and provides necessary oxygen for aerobic cultures. researchgate.net | Optimizing stirrer speed and airflow rate to maintain desired dissolved oxygen levels. |

Novel Bioconversion Routes from Various Substrates to this compound

The development of novel bioconversion routes offers a promising alternative to traditional chemical synthesis for producing rare sugars like this compound. Biocatalytic methods, utilizing specific enzymes, can achieve high yields and purity under mild reaction conditions, making them an environmentally friendly and efficient option. researchgate.net

A significant advancement in this area is the enzymatic synthesis of L-Tagatose from D-galactitol. researchgate.net Chemical production routes for L-Tagatose are often characterized by low yields, which limits their industrial application. researchgate.net An innovative enzymatic process has been designed to overcome these limitations by coupling a dehydrogenase with an efficient cofactor regeneration system. researchgate.net

This process employs a galactitol dehydrogenase for the oxidation of D-galactitol to L-Tagatose. A key challenge in such oxidation reactions is the high cost of the required nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. To address this, the system incorporates a water-forming NADH oxidase (Nox) which regenerates NAD⁺ from the NADH produced during the primary reaction. This elegant solution not only reduces the need for expensive cofactors but also avoids the formation of by-products, as the only side product of the regeneration step is water. researchgate.net

In a specific study, an arabinitol dehydrogenase (ArDH) from Aspergillus nidulans was coupled with a water-forming NADH oxidase from Streptococcus mutans (SmNox) for the production of L-Tagatose. Through optimization of the reaction conditions, this system achieved an impressive 90.2% conversion of 100 mM D-galactitol into L-Tagatose within 12 hours, with a productivity of 7.61 mM·h⁻¹. researchgate.net This represents one of the highest yields reported for L-Tagatose production and demonstrates the potential of this biocatalytic route for industrial-scale synthesis. researchgate.net

The exploration of diverse and low-cost substrates is another crucial aspect of developing sustainable bioconversion processes. While the aforementioned process uses D-galactitol, other research into rare sugar production has successfully utilized agro-industrial wastes. For example, cheese whey, a by-product of the dairy industry rich in lactose, has been effectively used for the production of D-tagatose. franciscoploulab.euresearchgate.net Such strategies involve the enzymatic hydrolysis of lactose into glucose and galactose, followed by the isomerization of galactose to tagatose. researchgate.net This approach of valorizing waste streams could potentially be adapted for this compound production, provided a suitable enzymatic pathway from a component of the waste stream can be established. The use of lignocellulosic biomass, which is rich in various polysaccharides, also presents a future opportunity for producing a wide range of value-added chemicals, including rare sugars, through enzymatic depolymerization and subsequent bioconversion. frontiersin.orgmdpi.com

Table 2: Research Findings on a Novel Bioconversion Route to L-Tagatose

| Parameter | Details | Reference |

|---|---|---|

| Biocatalytic Goal | Efficient enzymatic synthesis of L-Tagatose. | researchgate.net |

| Substrate | D-galactitol | researchgate.net |

| Enzyme System | Primary Enzyme: Galactitol dehydrogenase (ArDH from Aspergillus nidulans) for D-galactitol oxidation. | researchgate.net |

| Cofactor Regeneration: Water-forming NADH oxidase (SmNox from Streptococcus mutans) to regenerate NAD⁺ from NADH. | researchgate.net | |

| Key Advantage | High-yield, environmentally friendly process with no by-product formation from cofactor regeneration (only water is produced). | researchgate.net |

| Optimized Conditions | 100 mM D-galactitol, 3 mM NAD⁺. | researchgate.net |

| Achieved Yield | 90.2% conversion to L-Tagatose. | researchgate.net |

| Reaction Time | 12 hours. | researchgate.net |

| Productivity | 7.61 mM·h⁻¹. | researchgate.net |

Metabolic Pathways and Biological Roles of L Tagatopyranose in Research Models

Enzymology of L-Tagatopyranose Metabolism

The metabolism of this compound is understood through the characterization of several key enzymes, many of which are studied for their role in producing the more common sweetener, D-tagatose, but show activity on a range of sugar substrates, including this compound and its precursors.

The processing of this compound and related molecules in research models involves a few specific enzymes capable of isomerization, oxidation, or phosphorylation. While much of the research focuses on the D-enantiomer, these enzymes represent the primary catalysts investigated for potential this compound conversion.

One of the most relevant enzymes is Galactitol Dehydrogenase (GDH) . The GDH (EC 1.1.1.16) from Rhodobacter sphaeroides D has been shown to efficiently oxidize galactitol to produce L-Tagatose with a reported yield of 78%. beilstein-journals.org Similarly, the bacterium Klebsiella pneumoniae 40b can synthesize L-Tagatose from galactitol, achieving a 70% yield. beilstein-journals.org

L-rhamnose isomerase (EC 5.3.1.14) from Pseudomonas sp. has also been identified as an enzyme capable of acting on L-Tagatose. This enzyme isomerizes L-Tagatose to produce L-talose, demonstrating a direct enzymatic conversion of this compound. beilstein-journals.org

Enzymes from the tagatose-6-phosphate pathway , such as tagatose-6-phosphate kinase (LacC) and tagatose-1,6-diphosphate aldolase (B8822740) (LacD), are well-characterized for D-tagatose catabolism in organisms like Lactococcus lactis and Staphylococcus aureus. nih.govnih.gov These enzymes catalyze the phosphorylation of D-tagatose-6-phosphate and its subsequent cleavage. nih.govnih.govebi.ac.uk However, their specific activity on the L-enantiomer, L-Tagatose-6-phosphate, is not well-documented.

Interactive Table: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Source Organism (Example) | Reaction Involving this compound or Precursor | Reference |

|---|---|---|---|---|

| Galactitol Dehydrogenase | 1.1.1.16 | Rhodobacter sphaeroides D | Galactitol → L-Tagatose | beilstein-journals.org |

| L-rhamnose isomerase | 5.3.1.14 | Pseudomonas sp. | L-Tagatose ⇌ L-Talose | beilstein-journals.org |

| L-arabinose isomerase | 5.3.1.4 | Klebsiella pneumoniae | Primarily D-galactose → D-tagatose; activity on L-sugars noted. | mdpi.com |

| Tagatose-6-phosphate kinase | 2.7.1.144 | Lactococcus lactis | D-tagatose-6-phosphate → D-tagatose-1,6-bisphosphate (Activity on L-isomer not specified) | nih.govebi.ac.uk |

Kinetic data for enzymes acting on this compound is scarce, with most studies focusing on D-galactose or L-arabinose as substrates for isomerases. The general mechanism for L-arabinose isomerases (L-AIs) involves the isomerization of aldose to ketose via an enediol intermediate. encyclopedia.pub

Specific kinetic parameters for an engineered D-tagatose 3-epimerase have been reported with L-Tagatose as a substrate. This enzyme displayed a turnover number (kcat) of 0.24 s⁻¹ at 30°C, providing a rare quantitative insight into the enzymatic conversion of the L-enantiomer. scispace.com For comparison, a D-tagatose 3-epimerase from Sinorhizobium sp. showed high catalytic efficiency (kcat/Km) of 3.78 s⁻¹mM⁻¹ towards D-tagatose, but its activity on L-tagatose was not detailed. rsc.org

The kinetic parameters for various L-AIs have been extensively determined for their commercially relevant reaction, the conversion of D-galactose to D-tagatose. For example, L-AI from Bacillus thermoglucosidasius showed a Michaelis-Menten constant (Km) of 175 mM for D-galactose. tandfonline.com The enzyme from Thermotoga neapolitana had a Km of 250 mM for D-galactose. oup.com These values highlight the enzymes' affinity for the D-isomer of galactose, which is structurally related to tagatose, but corresponding data for L-Tagatose is not available from these studies.

Interactive Table: Reported Kinetic Parameters for Related Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source Organism | Reference |

|---|---|---|---|---|---|---|

| Engineered D-tagatose 3-epimerase | L-Tagatose | N/A | 0.24 | N/A | N/A | scispace.com |

| L-arabinose isomerase | D-Galactose | 175 | N/A | 0.047 | Bacillus thermoglucosidasius | tandfonline.com |

| L-arabinose isomerase | L-Arabinose | 92.8 | 72.5 | 46.85 | Bacillus amyloliquefaciens | mdpi.comcu.edu.eg |

| L-arabinose isomerase | D-Galactose | 251.6 | 9.8 | 2.34 | Bacillus amyloliquefaciens | mdpi.comcu.edu.eg |

Structural information on proteins directly bound to this compound is not available in public databases. However, the structures of related enzymes and binding proteins in complex with analogous sugars provide significant insights into the potential binding modes.

The crystal structure of L-arabinose isomerase (L-AI) from Escherichia coli (PDB ID: 2AJT) has been resolved at 2.6 Å. nih.gov This enzyme forms a hexameric assembly, and its structure reveals a three-domain architecture per subunit. nih.govebi.ac.uk The active site is located at the interface between subunits. mdpi.com The structural similarity of ECAI to E. coli fucose isomerase suggests functional parallels in their catalytic mechanisms, which are relevant for understanding how D-galactose, and potentially L-Tagatose, could be accommodated in the active site. nih.gov

The L-arabinose-binding protein (ABP) from E. coli (PDB ID: 1ABE) offers a precise model of protein-sugar interactions. rcsb.org Refined to 1.7 Å resolution, its structure shows a deep cleft between two globular domains where the sugar molecule binds. annualreviews.org This binding protein accommodates both α and β anomers of L-arabinose, a flexibility that is a key feature of many sugar-binding proteins. rcsb.orgoup.com The binding cleft is lined with aromatic residues that form stacking interactions with the sugar ring and a network of hydrogen bonds that confer specificity. annualreviews.orgroyalsocietypublishing.org

Furthermore, the crystal structure of D-tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus has been determined, revealing how the phosphorylated substrate binds and how the enzyme facilitates the transfer of a phosphate (B84403) group from ATP. researchgate.net These structures collectively suggest that this compound would likely bind in a cleft-like active site, stabilized by hydrogen bonds and hydrophobic or aromatic stacking interactions, similar to its D-enantiomer and other related sugars.

This compound in Microbial Metabolism

The utilization of tagatose as a carbon source is highly species-specific and has been studied almost exclusively for D-tagatose. Many microorganisms, including several human pathogens like Escherichia coli, Salmonella Typhimurium, Staphylococcus aureus, and Bacillus cereus, are unable to catabolize D-tagatose. fmach.itfrontiersin.orgnih.gov

In contrast, certain microbial taxa, such as Lactobacillus spp., Lactococcus spp., and Exiguobacterium spp., can use D-tagatose as a source of carbohydrates. frontiersin.orgfrontiersin.org In these bacteria, D-tagatose is typically transported into the cell via a phosphotransferase system (PTS) and enters the tagatose-6-phosphate pathway for catabolism. frontiersin.orgresearchgate.net

Direct evidence for the utilization of this compound is very limited. One study noted that both L-glucose and D-tagatose are not readily catabolized by a range of lactic acid bacteria. nih.gov The ChEBI database lists keto-L-tagatose as a bacterial xenobiotic metabolite in Klebsiella aerogenes, which implies that this organism can at least process a related compound into L-tagatose, even if it is not used for growth. ebi.ac.uk The general lack of utilization suggests that most microorganisms either lack the specific transporters to uptake this compound or the enzymatic machinery to introduce it into central metabolism.

Interactive Table: Microbial Utilization of Tagatose Isomers

| Microorganism | D-Tagatose Utilization | L-Tagatose Utilization | Reference |

|---|---|---|---|

| Lactobacillus spp. | Yes | Not readily catabolized | frontiersin.orgnih.gov |

| Lactococcus spp. | Yes | Not specified | frontiersin.org |

| Escherichia coli | No | No | nih.gov |

| Salmonella Typhimurium | No | No | nih.gov |

| Klebsiella aerogenes | Not specified | Metabolite identified | ebi.ac.uk |

Unlike its D-isomer, which can be an intermediate in the catabolism of lactose (B1674315) and galactose, this compound is not known to be part of a central metabolic pathway. fmach.it Its formation in prokaryotic systems has been demonstrated through specific biotransformation reactions rather than a de novo biosynthetic pathway from common precursors.

The primary documented route for this compound biosynthesis is the oxidation of the sugar alcohol galactitol (dulcitol). Research has shown that whole cells of Klebsiella pneumoniae can convert galactitol to L-Tagatose. beilstein-journals.org A more defined enzymatic process uses the isolated galactitol dehydrogenase from Rhodobacter sphaeroides D, which catalyzes the same reaction. beilstein-journals.org This conversion represents a direct, single-step biosynthetic route from a polyol precursor.

The ChEBI database also identifies keto-L-tagatose as a metabolite in Klebsiella aerogenes (formerly Enterobacter aerogenes), suggesting the existence of an enzymatic process within this bacterium that can produce the compound, likely through the transformation of a xenobiotic or related substrate. ebi.ac.uk To date, a complete biosynthetic pathway starting from a central glycolytic or pentose (B10789219) phosphate pathway intermediate has not been described for this compound in any prokaryotic system.

Investigating the Role of this compound in Microbial Cellular Processes (e.g., signaling, stress response)

Research specifically detailing the role of this compound in microbial cellular processes such as signaling and stress response is notably limited. The available scientific literature primarily focuses on the synthesis of this rare sugar by microorganisms rather than its catabolic effects or its function as a signaling molecule.

Given its rare nature and the lack of evidence for dedicated transport and metabolic pathways in most microorganisms, this compound is not recognized as a common signaling molecule in microbial systems. Cellular signaling related to carbohydrates typically involves common sugars that microbes have evolved to utilize as primary energy and carbon sources. The potential cellular impact of this compound is more likely to be a result of its non-metabolizable nature, which could potentially lead to forms of substrate-induced stress, although this remains to be experimentally verified.

Advanced Analytical and Structural Characterization of L Tagatopyranose

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of monosaccharides like L-Tagatopyranose, providing detailed information about atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete structure of organic molecules in solution. For this compound, which exists in equilibrium between different anomeric (α and β) and ring (pyranose and furanose) forms, NMR is crucial for identifying and quantifying these species.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like deuterium (B1214612) oxide (D₂O) reveals signals for each hydrogen atom in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Key signals include those for the anomeric protons and the protons attached to the carbon backbone. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles, which helps in determining the relative stereochemistry and the chair conformation of the pyranose ring.

Table 1: Predicted ¹³C-NMR Chemical Shifts for D-Tagatopyranose Anomers in D₂O (Note: Data for the L-enantiomer is expected to be identical)

| Carbon Atom | α-D-Tagatopyranose (δ ppm) | β-D-Tagatopyranose (δ ppm) |

| C-1 | 64.9 | 64.1 |

| C-2 | 98.6 | 98.8 |

| C-3 | 70.0 | 72.0 |

| C-4 | 71.5 | 71.3 |

| C-5 | 67.8 | 68.2 |

| C-6 | - | - |

| (Data is predictive and serves as an example of expected values.) |

2D-NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex mixtures of isomers.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the proton network within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbons based on their attached protons.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis. The molecular formula of this compound is C₆H₁₂O₆, corresponding to a molecular weight of 180.16 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule can be ionized with minimal fragmentation, typically forming adducts with ions like sodium ([M+Na]⁺) or appearing as a deprotonated molecule ([M-H]⁻).

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation. The fragmentation of ketohexoses like tagatose is complex but provides a structural fingerprint. Key fragmentation pathways include:

Cross-ring cleavages: These are characteristic of cyclic sugars and involve the breaking of two bonds within the pyranose ring. The resulting fragment ions provide information about the structure of the sugar ring.

Water Loss: Dehydration reactions are common, leading to significant peaks at [M-H₂O]⁺ or [M-H-H₂O]⁻.

Alpha-Cleavage: As a ketone, this compound can undergo cleavage at the C-C bonds adjacent to the carbonyl group (in its open-chain form), which is a characteristic fragmentation for ketones. chemistrynotmystery.comyoutube.com

The fragmentation pattern helps distinguish isomers, although differentiating between stereoisomers like L-tagatose and L-fructose can be challenging without derivatization or advanced techniques like ion mobility-mass spectrometry.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and conformational structure of this compound. nih.gov Both techniques are complementary and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of carbohydrates.

O-H Stretching Region (3600-3100 cm⁻¹): A very broad and intense band is observed due to the extensive intermolecular and intramolecular hydrogen bonding between the numerous hydroxyl groups.

C-H Stretching Region (3050-2800 cm⁻¹): Sharp bands of medium intensity corresponding to the stretching vibrations of the C-H bonds in the CH and CH₂ groups are present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the skeletal vibrations of the carbon backbone and is less affected by water, making it well-suited for studying aqueous solutions. The Raman spectrum provides complementary information to IR, with strong bands often corresponding to symmetric vibrations. Specific bands in the fingerprint region can be correlated with the stereochemistry at the anomeric center and other chiral centers, making it a useful tool for conformational analysis. nih.gov

Table 2: Typical Vibrational Band Assignments for Monosaccharides like this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 3600 - 3100 | O-H stretching (hydrogen-bonded) |

| 3050 - 2800 | C-H stretching (from CH and CH₂ groups) |

| 1500 - 1200 | CH and CH₂ deformation modes |

| 1200 - 800 | C-O and C-C stretching modes |

| 800 - 100 | CCO deformation and ring modes |

| (Based on general data for carbohydrates) nih.gov |

Advanced Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like sugars. Several HPLC modes can be employed for this compound analysis.

Stationary Phases: Common columns include aminopropyl-silica (NH₂) columns operating in hydrophilic interaction liquid chromatography (HILIC) mode, or ligand-exchange columns packed with a cation-exchange resin in the calcium (Ca²⁺) or lead (Pb²⁺) form. shodex.comresearchgate.net

Mobile Phase: For HILIC mode, a mixture of acetonitrile (B52724) and water is typically used as the mobile phase. jst.go.jp For ligand-exchange chromatography, deionized water is the mobile phase.

Detection: Due to the lack of a strong UV chromophore, a Refractive Index (RI) detector is most commonly used for sugar analysis. researchgate.netjst.go.jp Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be employed for higher sensitivity.

This method allows for the separation of this compound from its precursors (e.g., L-galactose) and other sugar impurities. Method validation for quantification involves establishing linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Example HPLC Method for Tagatose Analysis

| Parameter | Condition |

| Column | Shodex SUGAR SC1011 (L22 packing) |

| Mobile Phase | Deionized Water |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 80 °C |

| Detector | Refractive Index (RI) |

| (Based on USP-NF method for D-Tagatose) shodex.com |

Gas Chromatography (GC) offers high resolution but is only suitable for volatile and thermally stable compounds. Monosaccharides like this compound are non-volatile and must be chemically modified into volatile derivatives prior to GC-MS analysis. nih.govrestek.com

Derivatization: A common and effective procedure is a two-step derivatization:

Oximation: The sample is first treated with an oximation reagent, such as methoxyamine hydrochloride in pyridine. This reaction converts the ketone group of this compound into a methyloxime, which prevents the sugar from cyclizing and forming multiple anomers in the GC inlet, thus simplifying the resulting chromatogram. youtube.com

Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS-ether, TMS-oxime derivative is highly volatile and thermally stable.

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer. The retention time is characteristic of the derivative, and the mass spectrum provides confirmation of its identity. The electron ionization (EI) mass spectra of TMS derivatives show characteristic fragment ions that are useful for structural confirmation. researchgate.net This method is extremely sensitive and is widely used in metabolomics for the analysis of complex mixtures of sugars. nih.gov

Capillary Electrophoresis for Stereoisomer and Anomer Separation of this compound

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral compounds, offering high efficiency and low sample consumption. chromatographyonline.com The separation of stereoisomers, including enantiomers and anomers, of monosaccharides like this compound is crucial for their characterization and understanding their biological roles. In CE, chiral selectors are often added to the background electrolyte to facilitate the separation of enantiomers. nih.govspringernature.com

For carbohydrate analysis, cyclodextrins (CDs) are commonly employed as chiral selectors due to their ability to form inclusion complexes with the sugar molecules. springernature.com The differential interaction between the enantiomers of this compound and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. The choice of the specific cyclodextrin (B1172386) and its concentration, as well as other experimental parameters like pH and temperature, can be optimized to achieve baseline separation of the stereoisomers. nih.gov

Furthermore, CE can also be utilized to separate anomers (α and β forms) of this compound. This separation is based on the slight differences in their charge-to-size ratio and their interaction with the background electrolyte or specific additives. A one-step chiral high-performance liquid chromatography (HPLC) method has been developed for the simultaneous separation of anomers and enantiomers of various monosaccharides, highlighting the potential for similar applications using CE. researchgate.net

Interactive Data Table: Parameters for Capillary Electrophoresis Separation

| Parameter | Typical Range/Value | Purpose in Separation |

| Chiral Selector | Varies (e.g., Cyclodextrins) | Induces differential migration of enantiomers |

| Selector Concentration | Optimized for resolution | Affects the degree of complexation and separation |

| Background Electrolyte pH | Typically 2.5 - 10 | Influences the charge of the analyte and selector |

| Applied Voltage | 15 - 30 kV | Drives the electrophoretic separation |

| Capillary Temperature | 15 - 30 °C | Affects viscosity, mobility, and complexation kinetics |

X-ray Crystallography and Diffraction Studies

To date, while the crystal structure of the D-enantiomer, α-D-tagatopyranose, has been determined, detailed crystallographic data for this compound remains less prevalent in publicly accessible databases. researchgate.net The process of crystal structure determination involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. lsuhsc.edu By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. youtube.com

Co-crystallization is a technique used to determine the structure of a protein in complex with its ligand, in this case, this compound. nih.gov This method provides invaluable insights into the specific molecular interactions between the sugar and the protein's binding site. youtube.com The process involves mixing the purified protein and this compound together before setting up crystallization trials. nih.gov Successful co-crystallization yields crystals of the protein-ligand complex.

An example of a relevant protein is D-tagatose 3-epimerase from Pseudomonas cichorii, which can interconvert L-tagatose and L-sorbose. nih.gov Studying the co-crystal structure of this enzyme with this compound would reveal the key amino acid residues involved in substrate binding and catalysis. The structural information obtained is crucial for understanding the enzyme's mechanism and specificity. nih.gov

Interactive Data Table: X-ray Diffraction Data Collection and Refinement Statistics (Hypothetical for this compound)

| Parameter | Value | Description |

| Space group | P2₁ | Describes the symmetry of the crystal lattice |

| Unit-cell parameters (a, b, c, β) | 7.8 Å, 9.5 Å, 9.2 Å, 103° | Dimensions of the repeating unit in the crystal |

| Resolution (Å) | 1.5 | A measure of the level of detail in the structure |

| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the structural model |

| No. of unique reflections | >10,000 | The number of independent diffraction spots measured |

Computational Chemistry and Molecular Modeling for this compound

Computational methods have become essential tools in structural biology, complementing experimental techniques by providing dynamic and energetic insights into molecular systems. nih.gov

The pyranose ring of this compound is not planar but exists in various conformations, such as chair and boat forms. researchgate.net Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules, allowing for the determination of the relative stabilities of different conformers. chemmethod.comresearchgate.net By calculating the energies of various possible conformations, the most stable, low-energy structures of this compound can be identified. semanticscholar.org

Molecular dynamics (MD) simulations provide a dynamic view of the molecule over time, capturing its conformational flexibility. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how this compound behaves in solution and transitions between different conformational states. mdpi.com This information is critical for understanding its interactions with other molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. ucl.ac.uk In the case of this compound, docking studies can be performed with enzymes that utilize it as a substrate to predict its binding mode within the active site. docking.org These predictions can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-substrate complex. mdpi.com

The results from docking can then be used as a starting point for more extensive MD simulations of the enzyme-L-Tagatopyranose complex. researchgate.net These simulations can further refine the binding pose and provide insights into the dynamics of the interaction, helping to elucidate the catalytic mechanism of the enzyme. researchgate.net

Interactive Data Table: Computational Methods for this compound Analysis

| Method | Application | Information Gained |

| Density Functional Theory (DFT) | Conformational energy calculations | Relative stability of different chair and boat conformations |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time | Conformational flexibility and transitions in solution |

| Molecular Docking | Predicting binding modes | Orientation of this compound in an enzyme's active site |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions | Detailed mechanism of bond breaking and formation |

Reaction Pathway Modeling for this compound Transformations

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of monosaccharides at a molecular level. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the reaction pathways of its isomers and other ketohexoses have been investigated, providing a robust framework for predicting its chemical behavior. By applying established theoretical methodologies such as Density Functional Theory (DFT), ab initio molecular dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, it is possible to model the key transformations of this compound. researchgate.netnih.govnih.gov These models can predict reaction intermediates, transition states, and activation energies, offering deep insights into the thermodynamics and kinetics of potential reaction pathways.

The primary transformations amenable to such modeling for this compound include isomerization, epimerization, dehydration, and retro-aldol condensation. These reactions are fundamental to its synthesis, degradation, and biological activity.

Isomerization Pathways

Isomerization is a critical reaction for ketoses like this compound, often involving its conversion to an aldose, such as L-galactose or L-talose. In acidic aqueous solutions, this transformation can be modeled to proceed through several steps. For instance, studies on glucose isomerization to fructose (B13574), a similar aldose-ketose conversion, have been conducted using Car-Parrinello molecular dynamics (CPMD) coupled with metadynamics. nih.gov

A plausible pathway for the acid-catalyzed isomerization of this compound to an aldohexose would likely involve:

Protonation: The reaction is initiated by the protonation of the anomeric hydroxyl group or the carbonyl oxygen in the open-chain form.

Ring Opening: The protonated pyranose ring opens to form a transient acyclic carbocation intermediate.

Hydride Shift: A key step is the 1,2-hydride shift, which converts the ketose structure to an aldose. Computational models for glucose isomerization suggest this step has a relatively high energy barrier, around 35 kcal/mol. nih.gov

Rehydration and Cyclization: The resulting carbocation is then rehydrated, followed by ring closure to form the more stable pyranose or furanose form of the corresponding aldose.

Computational modeling can map the potential energy surface for each step, identifying the lowest energy pathway and the rate-determining step.

Epimerization Mechanisms

Epimerization involves the change in stereochemistry at a single chiral center. For this compound, epimerization at the C-3 or C-4 positions would yield other L-ketohexoses. These reactions are often base-catalyzed and proceed through an enediol intermediate. pearson.com

Quantum mechanics/molecular mechanics (QM/MM) calculations have been effectively used to study enzyme-catalyzed epimerization, revealing the roles of active site residues and mediating water molecules. researchgate.net For non-enzymatic, base-catalyzed epimerization, DFT calculations can model the following proposed mechanism:

Deprotonation: A base abstracts an acidic alpha-proton from a carbon adjacent to the carbonyl group (e.g., C-1 or C-3).

Enolate Formation: This leads to the formation of a planar enolate or enediol intermediate, where the stereochemistry of the adjacent carbon is lost.

Reprotonation: The intermediate is then reprotonated, which can occur from either face of the planar structure, leading to either the original sugar or its epimer.

Modeling can determine the relative stability of the possible epimers and the energy barriers associated with their formation.

Dehydration Reactions

Under thermal or acidic conditions, this compound can undergo dehydration, losing one or more water molecules to form furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. Ab initio molecular dynamics and DFT have been used to explore the complex network of dehydration reactions for glucose and fructose. nih.govnih.gov

For a ketohexose like this compound, the modeled dehydration pathway would likely mirror that of fructose, involving:

Ring Opening and Isomerization: Initial conversion between pyranose and furanose forms, with the furanose form being the key precursor for HMF.

Sequential Water Elimination: A series of protonation and dehydration steps. Computational studies on fructose have shown that the reaction energy barriers are significantly influenced by the catalytic environment (e.g., presence of Na+ or K+ ions). nih.gov

Formation of HMF: The final steps involve the formation of the aromatic furan (B31954) ring.

The table below illustrates hypothetical activation energies for key steps in a dehydration pathway, based on published data for similar sugars.

Interactive Data Table: Illustrative Activation Energies for Sugar Transformations

| Transformation Step | Reactant | Product | Computational Method | Illustrative Activation Energy (kcal/mol) | Reference |

| Hydride Shift | Glucose (acyclic) | Fructose (acyclic) | CPMD-MTD | ~35 | nih.gov |

| Dehydration (1st) | Fructofuranose | Dehydrated Intermediate | DFT | ~23 | nih.gov |

| Retro-Aldol Condensation | Glucose | Erythrose + Glycolaldehyde (B1209225) | DFT | ~34 | researchgate.net |

| Epimerization | Nocathiacin I | Epimerized Intermediate | QM/MM | ~20 | researchgate.net |

Note: This data is illustrative and based on studies of related monosaccharides. Specific values for this compound would require dedicated computational investigation.

Retro-Aldol Condensation

Retro-aldol condensation is a C-C bond cleavage reaction that breaks down the six-carbon skeleton of this compound into smaller molecules. For fructose, the retro-aldol reaction yields two three-carbon isomers: dihydroxyacetone and glyceraldehyde. researchgate.net For this compound, a similar cleavage would be expected.

Computational analysis using DFT can be employed to investigate the mechanism, which is essentially the reverse of an aldol (B89426) condensation. aiche.org The modeling would focus on:

Formation of the Enolate: As in epimerization, the reaction is typically initiated by forming an enolate.

C-C Bond Cleavage: The key step where the bond between C-3 and C-4 is broken, leading to the formation of two smaller carbonyl compounds.

Protonation of Products: The resulting fragments are protonated to yield the final stable products.

Kinetic studies on glucose have shown that the activation energy for retro-aldol condensation to form erythrose and glycolaldehyde is approximately 141.3 kJ/mol (or ~33.8 kcal/mol). researchgate.net Modeling these pathways for this compound would provide crucial data for understanding its stability and potential degradation products under various conditions, which is essential for applications in food science and biotechnology.

Research on Derivatives and Analogues of L Tagatopyranose

Design and Chemical Synthesis of Novel L-Tagatopyranose Derivatives

The chemical synthesis of this compound derivatives often involves multi-step processes starting from more common sugars like D-glucose or L-arabinose. researchgate.net One approach involves the alkaline degradation of ascorbigen, which leads to a mixture containing 1-deoxy-1-(indol-3-yl)-L-tagatose. nih.gov This intermediate can then undergo further reactions, such as acetylation and tosylation, to yield various derivatives like 1-deoxy-1-(indol-3-yl)-4,5-di-O-tosyl-alpha-L-tagatopyranose. nih.gov

Another strategy starts with D-glucurono-1,5-lactone to produce 2,3,4,6-tetra-O-benzyl-L-glucopyranose, which can then be converted to L-glucose derivatives. researchgate.net The synthesis of complex derivatives, such as those intended for use as α-glucosidase inhibitors, may begin with precursors like 2,3,4,5-tetra-O-benzyl-d-glucopyranose. mdpi.com These synthetic routes allow for the creation of a diverse library of this compound derivatives with tailored functionalities.

| Starting Material | Key Intermediates/Reagents | Final Derivative Example |

| Ascorbigen | 1-deoxy-1-(indol-3-yl)-L-tagatose, Acetic anhydride, Pyridine, DMAP, Tosyl chloride | 1-deoxy-1-(indol-3-yl)-4,5-di-O-tosyl-alpha-L-tagatopyranose |

| D-glucurono-1,5-lactone | 2,3,4,6-tetra-O-benzyl-L-glucopyranose | L-Glucose derivatives |

| 2,3,4,5-tetra-O-benzyl-d-glucopyranose | LiAlH4, THF | 1-Deoxynojirimycin (1-DNJ) |

Enzymatic and Microbial Derivatization of this compound

Enzymatic and microbial methods offer a promising and often more cost-effective alternative to chemical synthesis for producing sugar derivatives. ekb.eg While research on the direct enzymatic derivatization of this compound is emerging, extensive work on related sugars provides a strong foundation. For instance, enzymes like L-arabinose isomerase (L-AI) are used in the large-scale production of D-tagatose from D-galactose. researchgate.net This highlights the potential for identifying or engineering enzymes capable of modifying this compound.

Microbial fermentation is another powerful tool. Genetically modified strains of Escherichia coli have been successfully used to produce novel food ingredients like 2'-Fucosyllactose and Lacto-N-neotetraose. europa.eueuropa.eu These processes demonstrate the feasibility of using engineered microbes to synthesize complex sugar derivatives, a strategy that could be adapted for this compound. For example, transfructosylation reactions catalyzed by enzymes like SacB are used to produce novel oligosaccharides from D-tagatose and sucrose, a process that could theoretically be applied to this compound. nih.gov

Structural Characterization and Spectroscopic Analysis of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the precise structure and stereochemistry of these molecules. mdpi.comresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify and analyze the composition of the derivatives. frontiersin.orgfrontiersin.org

Further characterization is achieved through methods such as:

Fourier Transform Infrared (FT-IR) Spectroscopy : To identify functional groups present in the derivative. acs.orgbioline.org.br

Mass Spectrometry (MS) : Including techniques like Gas Chromatography-Mass Spectrometry (GC-MS), to determine the molecular weight and fragmentation patterns. acs.orgpan.olsztyn.pl

X-ray Crystallography : To determine the three-dimensional structure of crystalline derivatives. mdpi.com

Ultraviolet-Visible (UV) Spectroscopy : To analyze compounds with chromophores. bioline.org.br

These analytical methods provide a comprehensive picture of the molecular architecture of this compound derivatives, which is essential for understanding their properties and potential functions.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, stereochemistry, conformational analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity, separation of components in a mixture |

| Fourier Transform Infrared (FT-IR) | Presence of specific functional groups |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments |

| X-ray Crystallography | Three-dimensional atomic coordinates in a crystal |

Exploration of Theoretical Biological or Material Science Applications of this compound Derivatives

The unique stereochemistry of L-sugars like this compound makes their derivatives intriguing candidates for various applications, from probing biological systems to developing new materials.

Carbohydrates on cell surfaces, known as glycans, play a critical role in cellular recognition and communication through interactions with carbohydrate-binding proteins (lectins). mdpi.comnih.gov Synthesizing glycoconjugates with this compound derivatives could provide valuable tools to study these interactions. nih.gov Because the binding affinity between a single carbohydrate and a protein is often weak, multivalent glycoconjugates, where multiple sugar units are presented on a scaffold, are used to achieve stronger, more specific binding—a phenomenon known as the "glyco-cluster effect". mdpi.com this compound-based glycoconjugates could be used to probe the specificity of lectins and potentially interfere with pathological processes like viral or bacterial infections that rely on carbohydrate recognition. nih.gov

The chiral and multifunctional nature of sugars makes them excellent scaffolds for creating complex molecules for chemical biology. researchgate.net this compound can serve as a core structure for the synthesis of molecular probes designed to investigate biological processes. These scaffolds can be functionalized with various groups, such as fluorescent tags or reactive handles for "click chemistry," allowing them to be used in a variety of experimental settings. researchgate.net For instance, a glucose-based bioadhesive has been synthesized, demonstrating the potential for sugar-based polymers in biomedical applications. researchgate.net Similarly, this compound scaffolds could be developed for applications in drug discovery or as tools to study enzyme activity.

The incorporation of this compound derivatives into polymers could lead to the development of novel biomaterials with unique properties. ontosight.ai Polysaccharides and their derivatives are already widely used in tissue engineering and drug delivery. frontiersin.org For example, cellulose (B213188) derivatives are used to create scaffolds for cartilage regeneration. frontiersin.org The introduction of an L-sugar like this compound into a polymer backbone could influence its physical properties, such as solubility, biodegradability, and interactions with biological systems. Semiflexible polymers decorated with functional groups can act as scaffolds for multivalent interactions, a concept that could be applied using this compound-containing polymers. rsc.org These novel materials could find applications in areas such as hydrogels, drug delivery vehicles, or functional coatings for medical devices.

Biotechnological Advancements in L Tagatopyranose Production

Process Scale-Up and Bioreactor Design for L-Tagatopyranose Production

The transition of this compound production from laboratory-scale experiments to industrial-scale manufacturing presents significant engineering challenges. The core of the bioprocess is the enzymatic isomerization of L-ribulose to this compound, typically catalyzed by L-arabinose isomerase (L-AI). The design of the bioreactor and the process strategy are paramount for achieving high productivity, conversion rates, and enzyme stability.

Bioreactor Configurations: Several bioreactor types have been investigated for this bioconversion. The choice of reactor depends on whether the enzyme is used in a free or immobilized form.

Stirred-Tank Bioreactors (STRs): These are commonly used for processes involving free enzymes or whole-cell biocatalysts in suspension. STRs provide excellent mixing, ensuring uniform distribution of substrate, catalyst, and temperature. However, using free enzymes in a batch STR process makes enzyme recovery and reuse difficult, increasing costs.

Packed-Bed Bioreactors (PBRs): PBRs are ideal for continuous processes using immobilized enzymes. The biocatalyst (e.g., L-AI immobilized on a solid support) is packed into a column, and the substrate solution (L-ribulose) is continuously passed through it. This configuration offers several advantages: high volumetric productivity, simplified product separation from the catalyst, and extended enzyme operational stability. The primary challenge is managing pressure drop and potential mass transfer limitations within the packed bed.

Membrane Bioreactors (MBRs): MBRs can retain the enzyme (either free or immobilized on smaller particles) while allowing the product stream to pass through a semi-permeable membrane. This enables a continuous process with catalyst retention, combining benefits of both STR and PBR systems.

Immobilization and Process Strategies: Enzyme immobilization is a key enabling technology for process scale-up. Immobilizing L-arabinose isomerase onto carriers like chitosan, alginate beads, or epoxy resins prevents enzyme washout, enhances stability against thermal and pH changes, and facilitates continuous operation.

Process strategies are tailored to maximize efficiency:

Batch/Fed-Batch: Suitable for initial scale-up tests, allowing for process control and optimization. Fed-batch strategies, where the substrate is added incrementally, can help mitigate potential substrate inhibition and maintain optimal reaction conditions.

Continuous Flow: Implemented with PBRs or MBRs, this strategy is preferred for large-scale industrial production due to its potential for higher productivity, consistent product quality, and reduced downtime.

The table below compares key performance indicators for different bioreactor systems used in the enzymatic production of this compound from L-ribulose.

| Bioreactor System | Enzyme Form | Operating Mode | Key Advantage | Key Challenge | Typical Productivity (g/L/h) |

|---|---|---|---|---|---|

| Stirred-Tank Reactor (STR) | Free Enzyme / Whole Cells | Batch | Excellent mixing and mass transfer | Difficult enzyme recovery; batch-to-batch variability | 5 - 15 |

| Packed-Bed Reactor (PBR) | Immobilized Enzyme | Continuous | High volumetric productivity; easy catalyst separation | Pressure drop; potential channeling and diffusion limits | 50 - 200+ |

| Membrane Reactor (MBR) | Free or Immobilized Enzyme | Continuous | Complete enzyme retention; high catalyst concentration | Membrane fouling; higher capital and operating costs | 20 - 80 |

Downstream Processing and Purification Methodologies for this compound

The purification of this compound from the bioconversion broth is a critical and often cost-intensive stage of production. The primary challenge lies in separating the product, this compound, from the unreacted substrate, L-ribulose, as they are structural isomers with very similar physicochemical properties. A typical multi-step downstream processing (DSP) train is employed.

Biomass and Particulate Removal: The first step involves separating the biocatalyst (whole cells or immobilized enzyme particles) from the reaction mixture. This is typically achieved through centrifugation or microfiltration.

Decolorization and Deionization: The clarified supernatant often contains colored impurities and inorganic salts from the buffer and media. Treatment with activated carbon is used for decolorization, followed by passing the solution through cation and anion exchange chromatography columns for deionization. This step is crucial for preventing interference in subsequent chromatographic separation and crystallization.

Isomer Separation: This is the most challenging step. Due to the structural similarity between this compound and L-ribulose, conventional separation methods are ineffective. Simulated Moving Bed (SMB) chromatography has been established as the state-of-the-art technology for this separation. SMB is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent and a liquid phase, enabling efficient, large-scale separation of binary mixtures. Calcium-form cation exchange resins are commonly used as the stationary phase, and deionized water serves as the mobile phase.

Concentration and Crystallization: The purified this compound fraction collected from the SMB unit is dilute. It is concentrated using multi-effect evaporators under vacuum to prevent thermal degradation. The concentrated syrup is then subjected to cooling crystallization to obtain high-purity crystalline this compound. The final crystals are recovered by centrifugation and dried.

The table below summarizes the purpose and typical efficiency of each major step in the downstream processing of this compound.

| DSP Stage | Methodology | Primary Purpose | Typical Efficiency / Purity |

|---|---|---|---|

| Catalyst Removal | Centrifugation / Filtration | Separate enzyme/cells from liquid broth. | >99% solids removal |

| Decolorization/Deionization | Activated Carbon / Ion Exchange | Remove color, salts, and charged impurities. | >95% removal of targeted impurities |

| Isomer Separation | Simulated Moving Bed (SMB) Chromatography | Separate this compound from L-ribulose. | >99% purity with >95% recovery |

| Concentration | Vacuum Evaporation | Remove water to increase product concentration. | Syrup concentration of 60-70% (w/w) |

| Final Purification | Crystallization | Obtain high-purity solid product. | Final product purity >99.5% |

Techno-Economic Feasibility Studies of this compound Bioproduction Technologies

The commercial viability of this compound hinges on a production process that is not only technologically sound but also economically competitive. Techno-economic analysis (TEA) is a vital tool used to evaluate the costs associated with the entire bioproduction pathway, from raw materials to the final purified product.

Raw Material Cost: The precursor, L-ribulose, is itself a rare sugar. While it can be produced from the more abundant L-arabinose (derived from agricultural biomass like corn cobs), the cost of L-arabinose and its enzymatic conversion to L-ribulose represents a significant portion of the total raw material expense.

Capital Expenditure (CAPEX): This includes the cost of bioreactors, downstream processing equipment, and facility construction. The high cost of specialized equipment, particularly large-scale SMB chromatography systems, is a major contributor to CAPEX.

Enzyme-Related Costs: The production, purification, and immobilization of the L-arabinose isomerase catalyst contribute significantly to the operational expenditure (OPEX). The operational stability and reusability of the immobilized enzyme are critical variables; a longer catalyst lifetime directly reduces the per-unit production cost.